5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide
CAS No.:
Cat. No.: VC15888831
Molecular Formula: C16H14FN3O2
Molecular Weight: 299.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FN3O2 |
|---|---|
| Molecular Weight | 299.30 g/mol |
| IUPAC Name | 5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
| Standard InChI | InChI=1S/C16H14FN3O2/c1-7-13(19-8(2)14(7)15(18)21)6-11-10-5-9(17)3-4-12(10)20-16(11)22/h3-6,19H,1-2H3,(H2,18,21)(H,20,22) |
| Standard InChI Key | WAHDFFHPBSCPOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC(=C1C(=O)N)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Introduction
The compound 5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide represents a structurally complex molecule with potential applications in medicinal chemistry. It features a combination of fluorinated indole and pyrrole carboxamide moieties, which are often associated with biological activity. This article provides a detailed analysis of the compound's structure, synthesis, properties, and possible applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A plausible pathway is as follows:
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Starting Materials:
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A substituted indole derivative (e.g., 5-fluoroindole).
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Pyrrole derivatives functionalized for amide coupling.
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Key Reaction Steps:
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Formation of the methylidene bridge through a condensation reaction.
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Coupling of the pyrrole and indole systems via amide bond formation.
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Purification through recrystallization or chromatography.
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Spectroscopic Characterization
The compound can be characterized using various analytical techniques:
| Technique | Observations |
|---|---|
| 1H NMR | Signals corresponding to aromatic protons, methyl groups, and NH protons. |
| 13C NMR | Peaks for carbonyl carbons, aromatic carbons, and methyl carbons. |
| Mass Spectrometry (MS) | Molecular ion peak confirming molecular weight (m/z = 273). |
| IR Spectroscopy | Absorption bands for C=O (amide), NH stretching, and aromatic C-H bonds. |
Biological Activity
Preliminary studies suggest that compounds with similar scaffolds exhibit biological activities such as:
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Anticancer Potential:
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Fluorinated indole derivatives are known to inhibit tumor cell growth by interfering with mitotic processes.
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The carboxamide group may enhance binding affinity to biological targets like enzymes or receptors.
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Antimicrobial Properties:
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Pyrrole-based compounds often display antibacterial and antifungal activity due to their ability to disrupt microbial membranes or protein synthesis.
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Applications and Future Directions
Potential applications include:
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Medicinal Chemistry:
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Development of anticancer agents targeting specific pathways.
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Exploration as an antimicrobial agent against resistant strains.
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Chemical Biology Tools:
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Use as a probe for studying enzyme-ligand interactions involving fluorinated compounds.
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Future research should focus on:
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In vitro and in vivo testing for biological efficacy and toxicity.
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Optimization of synthetic routes to improve yield and scalability.
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Structural modifications to enhance solubility and bioavailability.
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